(1,2-13C2)dec-1-yne
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Overview
Description
(1,2-13C2)dec-1-yne is a compound with the molecular formula C10H18, where two carbon atoms in the alkyne group are labeled with the stable isotope carbon-13. This compound is a labeled analogue of 1-decyne, a terminal alkyne. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-13C2)dec-1-yne typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH2) to form the acetylide anion. This anion then reacts with a carbon-13 labeled alkyl halide, such as 1-bromo-13C2-octane, to form this compound .
Industrial Production Methods
The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1,2-13C2)dec-1-yne undergoes various chemical reactions typical of terminal alkynes:
Oxidation: It can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation can convert it to decane.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used.
Reduction: Catalysts such as platinum (Pt) or palladium (Pd) are employed.
Substitution: Alkyl halides and strong bases like sodium amide (NaNH2) are common reagents
Major Products
Scientific Research Applications
(1,2-13C2)dec-1-yne is widely used in scientific research due to its stable isotope labeling:
Chemistry: Used as a building block in organic synthesis and as a reference compound in NMR spectroscopy.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and as a standard in environmental analysis .
Mechanism of Action
The mechanism by which (1,2-13C2)dec-1-yne exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 labeling allows for the detailed study of molecular structures and dynamics. In metabolic studies, the labeled carbon atoms enable the tracing of metabolic pathways, providing insights into biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Decyne: The unlabeled analogue of (1,2-13C2)dec-1-yne.
Octylacetylene-1,2-13C2: Another carbon-13 labeled alkyne.
n-Octylacetylene-1,2-13C2: Similar in structure but with different labeling positions
Uniqueness
The primary uniqueness of this compound lies in its carbon-13 labeling, which makes it invaluable for NMR spectroscopy and metabolic studies. This labeling provides a distinct advantage over unlabeled compounds by allowing for more precise and detailed analysis.
Properties
CAS No. |
1173021-84-5 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
140.24 g/mol |
IUPAC Name |
(1,2-13C2)dec-1-yne |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3/i1+1,3+1 |
InChI Key |
ILLHQJIJCRNRCJ-ZKDXJZICSA-N |
Isomeric SMILES |
CCCCCCCC[13C]#[13CH] |
Canonical SMILES |
CCCCCCCCC#C |
Origin of Product |
United States |
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